molecular formula C6H3Cl2O4- B1259808 2,4-Dichloro-5-oxo-2,5-dihydro-2-furylacetate

2,4-Dichloro-5-oxo-2,5-dihydro-2-furylacetate

Cat. No. B1259808
M. Wt: 209.99 g/mol
InChI Key: RNYNGUYSDYOCLB-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-dichloro-5-oxo-2,5-dihydro-2-furylacetate is the conjugate base of 2,4-dichloro-5-oxo-2,5-dihydro-2-furylacetic acid;  major species at pH 7.3. It is a monocarboxylic acid anion and an organochlorine compound. It derives from a but-2-en-4-olide. It is a conjugate base of a 2,4-dichloro-5-oxo-2,5-dihydro-2-furylacetic acid.

Scientific Research Applications

Synthesis and Chemical Transformations

  • Chemical Synthesis and Structural Confirmation : Ethyl 4,5-bisethoxycarbonyl-2,5-dihydro-3-hydroxy-2-oxo-5-furylacetate and ethyl 5-carboxy-4-ethoxycarbonyl-2,5-dihydro-3-hydroxy-2-oxo-5-furylacetate were synthesized, confirming the structure of these compounds through base-catalysed self-condensation of ethyl oxaloacetate (Cocker, Ladwa, Mcmurry, & Ntamila, 1971).

  • Facile Synthesis of Substituted 2-Furylacetates : Research demonstrated a method to synthesize 5-substituted 2-furylacetates with good yields, providing a pathway for creating various derivatives of this compound (Kawano, Ogawa, Islam, & Ueda, 1995).

  • Production of 5-Substituted-2-Furylacetic Acids : A general method was developed for producing 5-substituted-2-furylacetic acids, demonstrating its application in the brief synthesis of plakorsin B, a natural metabolite (Hayes, Knight, Smith, & O'Halloran, 2010).

  • Conversion into Cyclopentenones : The electrooxidation of t-butyl 2-furylacetate led to the production of 4-hydroxy-2-alkylcyclopentenone, a precursor for prostaglandin E2, showcasing its potential in pharmaceutical synthesis (Shono, Hamaguchi, & Aoki, 1977).

  • Formation of Arylacetic Acids and Arylacetamides : Research demonstrated the conversion of various aldehydes into arylacetic acids and arylacetamides, highlighting the chemical versatility and potential applications in organic synthesis (Breen, Eastwood, Ockman, Rae, & Redwood, 1973).

Advanced Oxidation Processes

  • Degradation of Herbicides : A study on the degradation of 2,4-Dichlorophenoxyacetic acid (2,4-D), a structurally related compound, in water using electrooxidation and Oxone showed significant removal of the herbicide, indicating the relevance of such compounds in environmental applications (Jaafarzadeh, Ghanbari, & Zahedi, 2018).

Pharmaceutical Synthesis

  • Synthesis of Biological Compounds : The synthesis of 2-Methoxyimino-2-furylacetic acid, and its potential applications in pharmaceuticals, showcases the importance of such compounds in medicinal chemistry (Liu Zuo-zhou, 2007).

  • Preparation of Bioactive Compounds : The creation of neo-clerodane diterpenoids, which exhibit insect antifeedant activity, demonstrates the utility of furan derivatives in the synthesis of bioactive compounds (Hundal & Martínez-Ripoll, 1996).

Environmental Applications

  • Phototransformation Studies : Research into the phototransformation of furan derivatives, including those structurally similar to 2,4-Dichloro-5-oxo-2,5-dihydro-2-furylacetate, informs about their behavior under environmental conditions and potential applications in photochemical processes (Gupta, Saini, Kumar, Yadav, Chand, Mor, & Dhawan, 1995).

  • Identification of Organic Intermediates in Advanced Oxidation Processes : The identification of transient products during the mineralization of related compounds by advanced oxidation processes provides insights into environmental remediation techniques (Sun & Pignatello, 1993).

properties

Product Name

2,4-Dichloro-5-oxo-2,5-dihydro-2-furylacetate

Molecular Formula

C6H3Cl2O4-

Molecular Weight

209.99 g/mol

IUPAC Name

2-(2,4-dichloro-5-oxofuran-2-yl)acetate

InChI

InChI=1S/C6H4Cl2O4/c7-3-1-6(8,2-4(9)10)12-5(3)11/h1H,2H2,(H,9,10)/p-1

InChI Key

RNYNGUYSDYOCLB-UHFFFAOYSA-M

Canonical SMILES

C1=C(C(=O)OC1(CC(=O)[O-])Cl)Cl

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,4-Dichloro-5-oxo-2,5-dihydro-2-furylacetate
Reactant of Route 2
2,4-Dichloro-5-oxo-2,5-dihydro-2-furylacetate

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